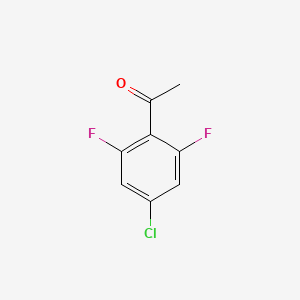

4'-Chloro-2',6'-difluoroacetophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chloro-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZAUYYYYPJSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674002 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-45-5 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Chloro-2',6'-difluoroacetophenone CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2',6'-difluoroacetophenone (CAS No. 1017777-45-5), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, likely synthetic routes, chemical reactivity, and potential applications, with a focus on its role as a building block in drug discovery. Safety and handling information, extrapolated from closely related compounds, is also provided.

Chemical Identity and Properties

This compound is a substituted aromatic ketone. Its structure features a phenyl ring substituted with a chlorine atom and two fluorine atoms, as well as an acetyl group.

General Information

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone[1] |

| Synonyms | 4-Chloro-2,6-difluoroacetophenone |

| CAS Number | 1017777-45-5[1] |

| Molecular Formula | C₈H₅ClF₂O[1] |

| Molecular Weight | 190.57 g/mol [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)F[1] |

| InChI Key | VEZAUYYYYPJSKR-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Solubility data is not available. Based on its structure, it is expected to be sparingly soluble in water and soluble in common organic solvents like chloroform, methanol, and ethyl acetate.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, the synthesis of structurally similar compounds, such as other chloro-difluoroacetophenone isomers, is well-established and primarily relies on the Friedel-Crafts acylation reaction.

General Synthetic Approach: Friedel-Crafts Acylation

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

A representative experimental protocol, adapted from the synthesis of a related isomer, is as follows:

-

To a stirred mixture of 1-chloro-3,5-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at a controlled temperature (typically 0-5 °C), acetyl chloride is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired this compound.

Figure 1: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Halogenated acetophenones are versatile intermediates in organic synthesis. The presence of the carbonyl group and the halogen substituents on the aromatic ring dictates the reactivity of this compound.

The acetyl group can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

Condensation Reactions: The α-protons are acidic and can participate in aldol and Claisen-Schmidt condensations.

The aromatic ring can undergo nucleophilic aromatic substitution, although the conditions required would likely be harsh.

The primary application of compounds like this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

Spectroscopic Data

Mass Spectrometry

Experimental mass spectrometry data for this compound is not publicly available. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.00698 |

| [M+Na]⁺ | 212.98892 |

| [M-H]⁻ | 188.99242 |

| [M]⁺ | 189.99915 |

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. For structurally similar compounds, the following general assignments can be expected:

-

¹H NMR: A singlet for the methyl protons of the acetyl group, and signals in the aromatic region for the two protons on the phenyl ring. The fluorine atoms would cause splitting of the adjacent proton signals.

-

¹³C NMR: A signal for the methyl carbon, a signal for the carbonyl carbon, and several signals in the aromatic region corresponding to the carbons of the phenyl ring. The carbon signals would exhibit coupling with the attached fluorine atoms (C-F coupling).

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reasonably inferred from the well-established chemistry of related halogenated acetophenones. Further research into the properties and applications of this specific isomer is warranted to fully explore its potential. Researchers should exercise caution and adhere to strict safety protocols when handling this and related compounds.

References

Physicochemical Properties of 1-(4-chloro-2,6-difluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-chloro-2,6-difluorophenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computationally predicted data with available experimental data for structurally related compounds to offer a thorough profile for researchers.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(4-chloro-2,6-difluorophenyl)ethanone. It is important to note that the majority of the available data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | PubChem[1] |

| Molecular Weight | 190.57 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | PubChem[1] |

| CAS Number | 1017777-45-5 | PubChem[1] |

| XLogP3 | 2.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 189.9996988 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 189.9996988 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 12 | PubChem (Computed)[1] |

| Complexity | 174 | PubChem (Computed)[1] |

| Covalently-Bonded Unit Count | 1 | PubChem (Computed)[1] |

Comparative Physicochemical Data of Related Compounds

To provide context for the computed values, the following table presents experimental data for structurally similar compounds. These isomers and analogues can offer insights into the expected properties of 1-(4-chloro-2,6-difluorophenyl)ethanone.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density |

| 1-(4-chloro-2-fluorophenyl)ethanone | 175711-83-8 | - | 233 | 1.258 g/cm³[2] |

| 2',6'-Difluoroacetophenone | 13670-99-0 | - | 76-79 / 15 mmHg | 1.197 g/mL[3] |

| 1-(4-Chlorophenyl)ethanone | 99-91-2 | 74-76 | - | -[4] |

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is not widely published, a standard and effective method for its preparation is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene. The following protocol is a representative example based on established procedures for similar compounds, such as the synthesis of 2'-Chloro-4',5'-difluoroacetophenone.[5][6]

Reaction: Friedel-Crafts Acylation

Starting Materials:

-

1-chloro-3,5-difluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Water

-

Ice

Procedure:

-

To a dried reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension, maintaining the low temperature.

-

To this mixture, add 1-chloro-3,5-difluorobenzene dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 1-(4-chloro-2,6-difluorophenyl)ethanone.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone.

Caption: Synthesis workflow for 1-(4-chloro-2,6-difluorophenyl)ethanone.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain or peer-reviewed literature to suggest that 1-(4-chloro-2,6-difluorophenyl)ethanone is directly involved in any specific biological signaling pathways. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules, which may have biological activity.[7] For instance, related halogenated acetophenones are known building blocks for various pharmacologically active agents.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(4-chloro-2,6-difluorophenyl)ethanone. It is advisable to consult the material safety data sheet (MSDS) from the supplier for detailed safety and handling information. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

References

- 1. 4'-Chloro-2',6'-difluoroacetophenone | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

- 4. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 4''-CHLORO-2''-FLUOROACETOPHENONE | 175711-83-8 [chemicalbook.com]

- 8. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

IUPAC name for 4'-Chloro-2',6'-difluoroacetophenone

An In-depth Technical Guide to 1-(4-chloro-2,6-difluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-chloro-2,6-difluorophenyl)ethanone, a key fluorinated building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

Chemical Identity and Properties

1-(4-chloro-2,6-difluorophenyl)ethanone, with the IUPAC name 1-(4-chloro-2,6-difluorophenyl)ethanone, is a halogenated acetophenone derivative.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | [1] |

| Synonyms | 4'-Chloro-2',6'-difluoroacetophenone | |

| CAS Number | 1017777-45-5 | |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 57-64 °C (literature value for a similar isomer) | [2] |

| Boiling Point | 232 °C (literature value for a similar isomer) | [2] |

| Density | 1.192 g/cm³ at 25 °C (literature value for a similar isomer) | [2] |

| Solubility | Soluble in chloroform and other organic solvents | [3] |

Synthesis

The primary method for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Figure 1: Friedel-Crafts Acylation Reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar fluorinated aromatic compounds.

Materials:

-

1-chloro-3,5-difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 1-chloro-3,5-difluorobenzene (1.0 equivalent) to the flask.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-(4-chloro-2,6-difluorophenyl)ethanone.

Caption: Figure 2: Synthesis and Purification Workflow.

Safety Information

1-(4-chloro-2,6-difluorophenyl)ethanone should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Applications in Drug Discovery

Halogenated and particularly fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] 1-(4-chloro-2,6-difluorophenyl)ethanone serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Its primary role is as a key intermediate in the synthesis of various heterocyclic compounds, which form the core of many pharmacologically active agents.[5] A notable application is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6]

Role in the Synthesis of Kinase Inhibitors

The acetophenone moiety can be readily modified to construct more elaborate structures that can interact with the ATP-binding site of kinases. The chloro and difluoro substitutions on the phenyl ring can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to improved potency and selectivity.

Caption: Figure 3: General Kinase Inhibition Mechanism.

The synthesis of kinase inhibitors often involves a multi-step process where 1-(4-chloro-2,6-difluorophenyl)ethanone can be used to introduce the substituted phenyl ring, a common feature in many kinase inhibitors. This building block approach allows for the modular synthesis of libraries of compounds for screening and optimization.

References

- 1. This compound | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 4. News | New building blocks for drug discovery [uni-muenster.de]

- 5. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Chloro-2',6'-difluoroacetophenone, a key building block in the development of novel pharmaceutical agents. This document details a proposed synthetic protocol based on established chemical principles and outlines the expected analytical characterization of the target compound.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | PubChem[1] |

| Synonyms | 4-Chloro-2,6-difluoroacetophenone | PubChem[1] |

| CAS Number | 1017777-45-5 | PubChem[1] |

| Molecular Formula | C₈H₅ClF₂O | PubChem[1] |

| Molecular Weight | 190.57 g/mol | PubChem[1] |

| Predicted Boiling Point | 221.4 ± 35.0 °C | ChemicalBook[1] |

| Predicted Density | 1.348 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted XlogP | 2.4 | PubChem[1][2] |

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[3][4] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring.[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar fluorinated aromatic compounds.[5][6]

Materials:

-

1-Chloro-3,5-difluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred suspension, add 1-chloro-3,5-difluorobenzene (1.0 equivalent). From the dropping funnel, add acetyl chloride (1.0 to 1.2 equivalents) dropwise at a rate that maintains the reaction temperature below 25 °C. An ice bath may be necessary to control the initial exotherm.

-

Reaction: After the addition is complete, warm the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | To be determined experimentally |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.6 ppm. The aromatic protons are expected to appear as a multiplet in the range of δ 7.0-7.5 ppm, showing coupling to the adjacent fluorine atoms.[7] |

| ¹³C NMR | The carbonyl carbon (C=O) should appear around δ 195-200 ppm. The methyl carbon is expected around δ 26-30 ppm. The aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[7][9][10] |

| IR (Infrared) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. C-F stretching vibrations will likely appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for various adducts are available.[2] |

Experimental Workflow:

Caption: General workflow for the synthesis and characterization of the target compound.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

The Friedel-Crafts reaction can be exothermic and should be performed with caution, especially during the initial addition of reactants and the quenching step.

Conclusion

This technical guide outlines a robust and well-precedented synthetic route for the preparation of this compound. The proposed Friedel-Crafts acylation protocol, along with the outlined characterization methods, provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Adherence to proper laboratory safety procedures is paramount during the execution of this synthesis.

References

- 1. This compound | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 6. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4'-Chloroacetophenone(99-91-2) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated acetophenone derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of halogen atoms such as fluorine, chlorine, and bromine into the acetophenone scaffold profoundly influences their physicochemical properties, leading to enhanced potency and selectivity across various pharmacological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity

Halogenated acetophenones have shown considerable promise as cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the induction of oxidative stress and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic efficacy of various halogenated acetophenone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Acetophenones | 5c | Breast adenocarcinoma (MCF7) | < 10 µg/mL | [1][2] |

| 5c | Alveolar adenocarcinoma (A549) | 11.80 ± 0.89 µg/mL | [1][2] | |

| 5c | Colorectal adenocarcinoma (Caco2) | 18.40 ± 4.70 µg/mL | [1][2] | |

| 5c | Prostate adenocarcinoma (PC3) | < 10 µg/mL | [1][2] | |

| Halogenated Phenoxychalcones | 2c | Breast cancer (MCF-7) | 1.52 | [3][4] |

| 2f | Breast cancer (MCF-7) | 1.87 | [3][4] |

Pro-oxidant Activity of Brominated Acetophenones

Certain brominated derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells.[1][2]

| Compound | Cancer Cell Line | Pro-oxidant Activity (%) | Reference |

| 5d | Alveolar adenocarcinoma (A549) | 52.26 ± 3.12 | [1][2] |

| 5e | Alveolar adenocarcinoma (A549) | 69.62 ± 4.13 | [1][2] |

| 5d | Colorectal adenocarcinoma (Caco2) | 67.89 ± 2.17 | [1][2] |

| 5e | Colorectal adenocarcinoma (Caco2) | 58.89 ± 3.11 | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Halogenated acetophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated acetophenone derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT Assay Experimental Workflow

Signaling Pathway: p38 MAPK in Apoptosis

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some halogenated phenoxychalcones have been found to induce apoptosis in cancer cells by activating the p38 MAPK pathway, leading to increased ROS production and ultimately cell death.[3]

p38 MAPK Signaling Pathway in Apoptosis

Antimicrobial Activity

The presence of halogens on the acetophenone ring can significantly enhance the antimicrobial properties of the resulting compounds. These derivatives are active against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).

Zone of Inhibition of Chlorinated Chalcones (mm)

| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference |

| 3a-p | Comparable to sulfanilamide | Comparable to sulfanilamide | Comparable to sulfanilamide | [5][6] |

Minimum Inhibitory Concentration (MIC) of Chlorinated 2,4-dihydroxyacetophenone Derivatives

| Compound | Staphylococcus aureus (µg/mL) | Reference |

| 28 | 4 | [7] |

| 29 | 4-8 | [7] |

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

-

Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial cultures (e.g., E. coli, P. aeruginosa, S. aureus)

-

Sterile swabs

-

Sterile cork borer or pipette tips

-

Halogenated acetophenone derivatives

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the bacterial suspension over the entire surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved halogenated acetophenone derivatives at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar Well Diffusion Assay Workflow

Anti-inflammatory Activity

Fluorinated acetophenone derivatives, in particular, have demonstrated significant anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce edema.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of fluorinated propanediones, derived from fluorinated acetophenones, was evaluated using the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | Protection against Edema (%) | Reference |

| 3a-3e | 20 | 70.00 - 93.00 | [8] |

| Indomethacin (Standard) | 20 | 79.00 | [8] |

Another study on a fluorinated chalcone derivative showed significant inhibition of granuloma formation, a hallmark of chronic inflammation.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer or digital calipers

-

Halogenated acetophenone derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the halogenated acetophenone derivatives orally or intraperitoneally to the test groups. Administer the vehicle to the control group and the standard drug to the standard group.

-

Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Assay Workflow

Conclusion

Halogenated acetophenone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammation. Further research focusing on structure-activity relationships, mechanism of action studies, and in vivo efficacy will be crucial in translating these findings into clinically viable drug candidates. The strategic incorporation of halogens offers a powerful tool for medicinal chemists to fine-tune the biological activity of acetophenone-based compounds, paving the way for the discovery of novel and more effective treatments.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways [mdpi.com]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to 4'-Chloro-2',6'-difluoroacetophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a detailed overview of 4'-Chloro-2',6'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its commercial availability, physicochemical properties, synthesis, and potential applications.

Commercial Availability and Supplier Information

This compound (CAS No. 1017777-45-5) is readily available from a range of commercial chemical suppliers. For ease of comparison, the following table summarizes key information from prominent vendors. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Number | Purity | Availability |

| Thermo Scientific (Alfa Aesar) | H32711 | 97% | In Stock (1g, 5g) |

| Capot Chemical Co., Ltd. | - | ≥98% (HPLC) | 100g, 1kg, 5kg, 10kg, 25kg, 50kg |

| Alfa Chemistry | - | 97% | Inquire |

| Allfluoro Pharmaceutical Co., Ltd. | - | 98% | 1kg, 5kg, 10kg, 25kg, 100kg, 200kg |

| Amadis Chemical Company Limited | A897080 | 97% | mgs, gs, kgs |

| SynQuest Laboratories, Inc. | 2617-7-22 | - | Inquire |

| Frontier Scientific, Inc. | Bellen000303 | - | 5g, 10g, 25g, 50g, 100g |

| Apollo Scientific Ltd. | - | - | Inquire |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for reaction planning, analytical method development, and quality control.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | PubChem[1] |

| Molecular Weight | 190.57 g/mol | PubChem[1] |

| CAS Number | 1017777-45-5 | PubChem[1] |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | PubChem[1] |

| Appearance | - | Not specified in search results |

| Melting Point | - | Not specified in search results |

| Boiling Point | - | Not specified in search results |

| Solubility | - | Not specified in search results |

| ¹H NMR | Predicted shifts available | - |

| ¹³C NMR | Predicted shifts available | - |

| Mass Spectrum (EI) | Predicted m/z available | PubChemLite[2] |

| InChI | InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | PubChem[1] |

| InChIKey | VEZAUYYYYPJSKR-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=O)C1=C(C=C(C=C1F)Cl)F | PubChem[1] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, the following procedure for the closely related 2',6'-Difluoroacetophenone can be adapted.[3] This synthesis involves the lithiation of 1,3-difluorobenzene followed by acylation. A subsequent chlorination step would be required to obtain the target molecule.

Adapted Synthesis of a Difluoroacetophenone Intermediate:

Materials:

-

tert-butyl chloride

-

Lithium granules

-

Tetrahydrofuran (THF), anhydrous

-

1,3-difluorobenzene

-

Acetic anhydride

Procedure:

-

A solution of tert-butyllithium in THF is prepared by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at -78°C.

-

Once the conversion is greater than 97% (as determined by GC analysis), 11.4 g of 1,3-difluorobenzene is added.

-

The reaction mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.

-

The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF, which has been pre-cooled to -5°C.

-

Following the addition, a standard aqueous work-up is performed to isolate the 2',6'-difluoroacetophenone intermediate.

Note: To obtain this compound, a subsequent electrophilic chlorination of the aromatic ring would be necessary. The conditions for this step would need to be carefully optimized to achieve the desired regioselectivity.

Applications in Drug Discovery and Agrochemicals

Halogenated acetophenones are recognized as valuable building blocks in the synthesis of a wide range of biologically active molecules.[4] The presence of chlorine and fluorine atoms in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Substituted acetophenones have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: Certain acetophenone derivatives have shown potential as anticancer compounds.[5]

-

Antimicrobial and Antifungal Agents: The acetophenone scaffold is found in molecules with antimicrobial and antifungal properties.[6][7]

-

Enzyme Inhibitors: The ketone functionality can participate in interactions with enzyme active sites, making these compounds interesting starting points for inhibitor design.

While no specific signaling pathways have been elucidated for this compound itself, a generalized workflow for its application in the development of enzyme inhibitors can be proposed.

Visualizations

The following diagrams, generated using the DOT language, illustrate a conceptual synthesis workflow and a generalized mechanism of action for a substituted acetophenone as an enzyme inhibitor.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Generalized mechanism of action for a substituted acetophenone as an enzyme inhibitor.

References

- 1. This compound | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis routes of 2',6'-Difluoroacetophenone [benchchem.com]

- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of 4'-Chloro-2',6'-difluoroacetophenone in various organic solvents can be predicted. The molecule possesses a polar carbonyl group and halogen substituents, along with a nonpolar aromatic ring. This structure suggests that it will exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is expected to be lower, while its solubility in highly polar protic solvents like water is anticipated to be poor.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Strong dipole-dipole interactions between the solvent and the carbonyl and C-F/C-Cl bonds of the solute. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to High | A balance of polar and nonpolar characteristics in the solvent can effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding potential of the solvent can interact with the oxygen atom of the carbonyl group. |

| Nonpolar | Hexane, Toluene | Low | Predominantly van der Waals interactions are less effective at solvating the polar regions of the molecule. |

| Aqueous | Water | Very Low | The hydrophobic aromatic ring and lack of significant hydrogen bond donating groups limit water solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Experimental Protocol: Isothermal Saturation Method

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvents (analytical grade)

- Thermostatically controlled shaker or water bath

- Analytical balance

- Vials with screw caps

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

- Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

- Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

- Dilution: Dilute the filtered solution with an appropriate solvent to a concentration suitable for the chosen analytical method.

- Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Logical Relationship of Solubility Factors

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 4'-Chloro-2',6'-difluoroacetophenone as a versatile building block in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its structural features and the well-documented utility of its isomers and related halogenated acetophenones provide a strong basis for its application in the synthesis of novel therapeutic agents. This document outlines its chemical properties, potential synthetic routes to bioactive scaffolds, and inferred applications in key drug target classes, supported by detailed experimental protocols and visual workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound (CAS: 1017777-45-5) are summarized below.[1][2]

| Property | Value |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone |

| Appearance | Not explicitly stated, likely a solid |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Synthetic Utility and Potential Applications

The reactivity of this compound is centered around its acetyl group and the substituted phenyl ring. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring and the acidity of the methyl protons of the acetyl group, making it a valuable precursor for a range of heterocyclic compounds.

Precursor for Quinolone-Based Antibacterials

Halogenated acetophenones are key starting materials for the synthesis of quinolone and fluoroquinolone antibiotics. The synthesis of quinolones often involves the cyclization of intermediates derived from the reaction of an aniline derivative with a β-ketoester, which can be prepared from an acetophenone. The substitution pattern on the phenyl ring is crucial for the antibacterial activity and pharmacokinetic properties of the final compound. For instance, the related compound 2,4,6-trichloro-3,5-difluoro acetophenone is an intermediate in the synthesis of sparfloxacin.[3] This suggests that this compound could be a valuable precursor for novel quinolone antibiotics.[4][5][6]

Caption: Synthetic workflow for quinolone synthesis.

Scaffold for Kinase Inhibitors

Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors. The acetophenone moiety can be elaborated into various heterocyclic cores that are known to interact with the ATP-binding site of kinases. The 4-chloro and 2,6-difluoro substitutions can provide specific interactions within the kinase active site, potentially enhancing potency and selectivity. Trisubstituted 1,3,5-triazines, for example, have been synthesized and shown to act as PI3K inhibitors.[7][8]

Caption: General workflow for kinase inhibitor synthesis.

A potential signaling pathway that could be targeted by a derivative of this compound is the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Core Structure for GPCR Modulators

The acetophenone scaffold can also be found in the structure of G protein-coupled receptor (GPCR) modulators. The specific substitution pattern of this compound could be exploited to develop ligands with high affinity and selectivity for various GPCRs. The synthesis of GPCR modulators often involves the elaboration of the ketone functionality into more complex side chains or heterocyclic systems that can interact with the transmembrane domains of the receptor.[9][10][11][12][13]

References

- 1. This compound | C8H5ClF2O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. biorxiv.org [biorxiv.org]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 4'-Chloro-2',6'-difluoroacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones, thiazoles, and pyrimidines starting from 4'-Chloro-2',6'-difluoroacetophenone. These compound classes are of significant interest in drug discovery due to their wide range of biological activities. The protocols are based on established synthetic methodologies, and the application notes are supported by structure-activity relationship (SAR) studies of related compounds.

Application Notes

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into bioactive molecules can significantly enhance their pharmacological properties. The starting material, this compound, possesses a unique substitution pattern that can be exploited to generate novel compounds with potentially enhanced efficacy and modulated physicochemical properties.

Novel Chalcones: Chalcones, synthesized via the Claisen-Schmidt condensation, are precursors to flavonoids and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chlorine atom and two fluorine atoms on one of the aromatic rings of the chalcone backbone can influence its lipophilicity and electronic properties, potentially leading to enhanced cell permeability and target engagement. SAR studies on halogenated chalcones suggest that electron-withdrawing groups, such as chlorine and fluorine, can contribute to potent antimicrobial and anticancer activities.[1][2][3]

Novel Thiazoles: The Hantzsch thiazole synthesis provides a versatile route to 2-aminothiazole derivatives, a scaffold present in numerous FDA-approved drugs. Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6][7] The 4'-chloro-2',6'-difluorophenyl substituent on the thiazole ring can modulate the overall electronic character and steric profile of the molecule, which may lead to improved binding affinity and selectivity for various biological targets. SAR studies on aryl-thiazoles have indicated that halogen substituents can significantly impact their anticancer potency.[4][8]

Novel Pyrimidines: Pyrimidines are fundamental building blocks of nucleic acids and are found in many clinically used drugs, including antiviral and anticancer agents. The synthesis of pyrimidines from chalcone precursors offers a straightforward method to access this important heterocyclic system. The incorporation of the 4'-chloro-2',6'-difluorophenyl moiety into the pyrimidine core can lead to compounds with interesting biological profiles. The presence of halogens on the pyrimidine ring system has been shown to be crucial for their antimicrobial and anticancer activities.[9][10]

Experimental Protocols

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield novel chalcones.

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.

-

To this stirred solution, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Expected Quantitative Data:

| Aldehyde Substituent (Ar) | Expected Yield (%) |

| Phenyl | 85-95 |

| 4-Methoxyphenyl | 80-90 |

| 4-Nitrophenyl | 75-85 |

Note: Yields are estimates based on similar reactions and may vary.

Synthesis of Novel 2-Amino-thiazoles via Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-amino-thiazole derivatives from an α-bromoacetophenone intermediate derived from this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of 2-amino-thiazoles.

Materials:

-

This compound

-

Bromine (Br₂)

-

Glacial acetic acid

-

Thiourea

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

Step 1: Synthesis of α-Bromo-4'-chloro-2',6'-difluoroacetophenone

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring at room temperature.

-

Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture into ice-cold water.

-

The precipitated α-bromoacetophenone is collected by filtration, washed with water, and dried. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude α-bromo-4'-chloro-2',6'-difluoroacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the reaction mixture for 3-4 hours.

-

After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid (the 2-aminothiazole product) is collected by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure 2-amino-4-(4'-chloro-2',6'-difluorophenyl)thiazole.

-

Characterize the final product using analytical methods.

Expected Quantitative Data:

| Product | Expected Yield (%) |

| 2-Amino-4-(4'-chloro-2',6'-difluorophenyl)thiazole | 70-85 |

Note: Yields are estimates based on similar reactions and may vary.

Synthesis of Novel Pyrimidines from Chalcones

This protocol details the synthesis of pyrimidine derivatives through the cyclocondensation of the previously synthesized chalcones with guanidine hydrochloride.

Logical Relationship Diagram:

Caption: Synthesis of pyrimidines from chalcones.

Materials:

-

Chalcone derivative (from Protocol 1)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Deionized water

-

Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.1 eq).

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid (the pyrimidine product) is collected by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyrimidine derivative.

-

Characterize the final product by analytical techniques.

Expected Quantitative Data:

| Chalcone Precursor (Ar group) | Expected Yield (%) |

| Phenyl | 65-75 |

| 4-Methoxyphenyl | 60-70 |

| 4-Nitrophenyl | 55-65 |

Note: Yields are estimates based on similar reactions and may vary.

Potential Biological Activities and SAR Insights

The synthesized compounds are expected to exhibit a range of biological activities. Based on existing literature on related halogenated compounds, the following activities can be anticipated:

-

Antimicrobial Activity: The presence of chloro and fluoro substituents is often associated with enhanced antibacterial and antifungal properties. The synthesized chalcones, thiazoles, and pyrimidines should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][9]

-

Anticancer Activity: Halogenated aromatic compounds are prevalent in many anticancer drugs. The novel compounds should be evaluated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the 4'-Chloro-2',6'-difluorophenyl ring may influence the selectivity and potency of these compounds.[4][5][6][7]

-

Anti-inflammatory Activity: Chalcones and their derivatives are known to possess anti-inflammatory properties. The synthesized chalcones could be investigated for their ability to inhibit inflammatory pathways.

Structure-Activity Relationship (SAR) Considerations:

-

The nature and position of the substituent on the second aromatic ring of the chalcones will likely have a significant impact on their biological activity.

-

For the 2-aminothiazoles, further derivatization of the amino group could lead to compounds with improved pharmacological profiles.

-

The overall lipophilicity and electronic properties of the synthesized pyrimidines, influenced by the substituents, will be key determinants of their bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4'-Chloro-2',6'-difluoroacetophenone as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Introduction

4'-Chloro-2',6'-difluoroacetophenone, a halogenated aromatic ketone, serves as a crucial starting material in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique substitution pattern, featuring a chloro and two fluoro groups on the phenyl ring, provides both steric and electronic properties that are leveraged in the design of targeted therapeutics. This document outlines the application of this compound as a key building block in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have emerged as potent inhibitors of various protein kinases involved in cell signaling pathways.

Key Application: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

A significant application of this compound is in the preparation of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine, a core scaffold for a class of kinase inhibitors. The synthesis proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by a cyclization reaction.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Caption: Synthetic route to a pyrazolo[3,4-b]pyridine kinase inhibitor core.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one

This protocol describes the formation of the enaminone intermediate from this compound.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (for chromatography)

Procedure:

-

In a 50 ml round bottom flask, combine this compound (5 mmol) and N,N-dimethylformamide dimethyl acetal (5 mmol).

-

Add 10 ml of toluene to the flask.

-

The reaction mixture is stirred and heated to 110°C for 3 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (2:8 v/v) as the eluent to yield the pure enaminone.

Step 2: Synthesis of 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

This protocol outlines the cyclization of the enaminone intermediate with 1H-pyrazol-3,5-diamine to form the final pyrazolopyridine product.

Materials:

-

(E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one

-

1H-Pyrazol-3,5-diamine

-

Acetic acid

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

A mixture of (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one and 1H-pyrazol-3,5-diamine is prepared in a round bottom flask.

-

Acetic acid is added as the solvent and catalyst.

-

The reaction mixture is heated to reflux and stirred for a time sufficient to complete the reaction (monitoring by TLC is recommended).

-

After cooling, the reaction mixture is worked up, which may involve neutralization and extraction, or direct crystallization of the product.

-

The solid product is collected by filtration, washed, and dried.

Quantitative Data Summary

| Starting Material | Intermediate Product | Final Product |

| This compound | (E)-3-(dimethylamino)-1-(4-chloro-2,6-difluorophenyl)prop-2-en-1-one | 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine |

| Yield: Not explicitly stated in the provided context. | Yield: 85% (for a related fluorophenyl analog)[1] | Yield: Not explicitly stated in the provided context. |

| Reaction Conditions: Toluene, 110 °C, 3h | Reaction Conditions: Acetic acid, heat |

Application in Drug Development: Kinase Inhibition

The synthesized 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives are potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and thereby inhibiting their catalytic activity.

Caption: Inhibition of a generic kinase signaling pathway.

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The straightforward, two-step synthesis of the 3-(4-chloro-2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine scaffold provides access to a class of potent kinase inhibitors with potential applications in the development of targeted cancer therapies. The detailed protocols and understanding of the synthetic pathway enable researchers and drug development professionals to efficiently utilize this building block in their discovery and development efforts.

References

Application Notes and Protocol for the Synthesis of 4'-Chloro-2',6'-difluoroacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract